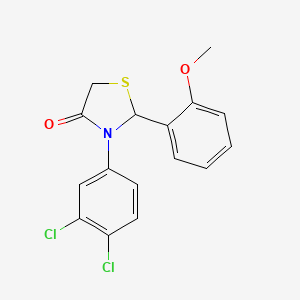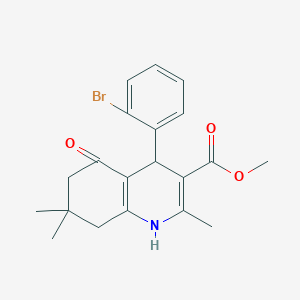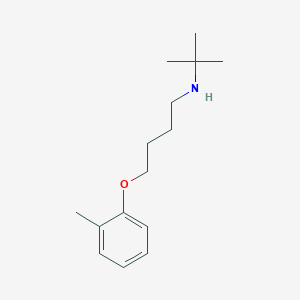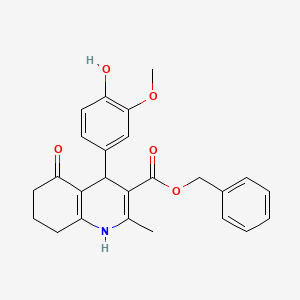![molecular formula C17H16N4O B5182855 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as PPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
実験室実験の利点と制限
One advantage of using 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its unique chemical structure and pharmacological properties, which make it a promising candidate for drug development. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
将来の方向性
There are several potential future directions for research on 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one and its potential therapeutic applications.
合成法
PPM can be synthesized using various methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Biginelli reaction. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. In this method, an aromatic aldehyde and an amino acid are reacted together to form an imine intermediate, which is then cyclized to form the final product.
科学的研究の応用
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
6-phenyl-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-16-14-12-18-17(20-9-4-5-10-20)19-15(14)8-11-21(16)13-6-2-1-3-7-13/h1-3,6-8,11-12H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHZXKAFMCBHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5182779.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)

![1'-(3-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5182857.png)

![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)
![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)

